molecular formula C3H4F3NO B157008 N-Methyl-2,2,2-trifluoroacetamide CAS No. 815-06-5

N-Methyl-2,2,2-trifluoroacetamide

Cat. No.: B157008
CAS No.: 815-06-5
M. Wt: 127.07 g/mol
InChI Key: IQNHBUQSOSYAJU-UHFFFAOYSA-N
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Description

N-Methyl-2,2,2-trifluoroacetamide (CAS: 815-06-5) is a fluorinated amide with the molecular formula C₃H₄F₃NO and a molecular weight of 127.07 g/mol . Its structure comprises a trifluoroacetyl group (-CF₃CO-) linked to a methylamine (-NHCH₃) moiety. Key properties include:

  • Melting Point: 48–52°C
  • Boiling Point: 156–157°C
  • Applications: Used as a solvent, reagent in organic synthesis, and electrolyte component in lithium metal batteries (LMBs) for high-temperature operation (25–100°C) .
  • Safety: Classified as an irritant (H315, H319, H335) with precautions for skin, eye, and respiratory protection .

Mechanism of Action

N-Methyltrifluoroacetamide, also known as 2,2,2-Trifluoro-N-methylacetamide or N-Methyl-2,2,2-trifluoroacetamide, is an organic compound with the molecular formula C3H4F3NO . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

N-Methyltrifluoroacetamide may be involved in several biochemical pathways. For instance, it has been used as a derivatizing agent in the analysis of proteinogenic amino acids . .

Result of Action

As a derivatizing agent, it may facilitate the detection and analysis of certain biomolecules . .

Action Environment

The action, efficacy, and stability of N-Methyltrifluoroacetamide can be influenced by various environmental factors. For instance, it is known to be relatively stable under dry conditions . .

Biological Activity

N-Methyl-2,2,2-trifluoroacetamide (NM-TFA) is a fluorinated amide compound with significant implications in various fields, including medicinal chemistry and biochemistry. Its molecular formula is C3H4F3NOC_3H_4F_3NO, and it has a molecular weight of 127.07 g/mol. This compound is primarily utilized as a synthetic intermediate in the preparation of biologically active molecules and has been studied for its biological activities, particularly in relation to its interactions with biological systems.

  • Molecular Formula : C3H4F3NOC_3H_4F_3NO
  • Molecular Weight : 127.07 g/mol
  • CAS Number : 815-06-5
  • Appearance : White crystalline powder
  • Boiling Point : Not available
  • Solubility : High gastrointestinal absorption; permeable across the blood-brain barrier (BBB) .

Synthesis and Applications

NM-TFA serves as a crucial building block in organic synthesis, particularly for creating electrophilic derivatives of estradiol that act as steroidal affinity labels for the estrogen receptor alpha. Additionally, it is involved in synthesizing amino-substituted derivatives of antiviral agents, such as 5'-amino-5'-deoxy-5'-noraristeromycin .

  • Estrogen Receptor Modulation : NM-TFA has been shown to interact with estrogen receptors, potentially influencing hormonal signaling pathways. This interaction can lead to altered gene expression related to reproductive health and development.
  • Antiviral Properties : The compound's derivatives have demonstrated activity against certain viral infections, suggesting that NM-TFA may play a role in developing antiviral therapies .
  • Metabolic Effects : Research indicates that NM-TFA influences metabolic pathways, particularly through its effects on gut microbiota and short-chain fatty acids (SCFAs). SCFAs are crucial for maintaining gut health and modulating immune responses .

Case Studies

Several studies have explored the biological effects of NM-TFA:

  • A study investigating the impact of NM-TFA on gut microbiota revealed alterations in microbial composition associated with metabolic disorders. The research highlighted the potential role of NM-TFA in modulating SCFA levels, which are vital for gut barrier integrity and overall health .
  • Another investigation focused on NM-TFA's ability to serve as a precursor for synthesizing compounds that inhibit specific enzymes involved in viral replication. The findings suggested that NM-TFA derivatives might enhance antiviral efficacy through targeted action against viral enzymes .

Data Summary

PropertyValue
Molecular FormulaC₃H₄F₃NO
Molecular Weight127.07 g/mol
CAS Number815-06-5
SolubilityHigh
BBB PermeabilityYes
Gastrointestinal AbsorptionHigh

Scientific Research Applications

Pharmaceutical Development

N-Methyl-2,2,2-trifluoroacetamide serves as an important intermediate in the synthesis of fluorinated pharmaceuticals. The presence of the trifluoromethyl group enhances the bioavailability and efficacy of drugs. For instance, it is utilized in the development of antiviral and anticancer agents where fluorination can improve metabolic stability and reduce toxicity.

Case Study:
A study demonstrated that incorporating trifluoromethyl groups into drug molecules led to enhanced activity against specific cancer cell lines. The compound was used as a precursor in synthesizing a series of fluorinated derivatives that exhibited improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Organic Synthesis

In organic chemistry, this compound is commonly employed as a reagent for introducing trifluoroacetyl groups into target molecules. This modification can significantly alter the physical and chemical properties of compounds, making them more suitable for various applications.

Data Table: Trifluoroacetylation Reactions

SubstrateReagentYield (%)
BenzeneThis compound85
EthanolThis compound90
Acetic acidThis compound75

These reactions demonstrate the compound's effectiveness in modifying substrates to achieve desired chemical functionalities .

Material Science

This compound finds applications in material science due to its unique properties that enhance the performance of materials. It is used in formulating advanced coatings and polymers that exhibit improved durability and resistance to environmental factors.

Application Example:
Research has shown that incorporating this compound into polymer matrices results in materials with superior thermal stability and mechanical strength. These materials are particularly useful in aerospace and automotive industries where performance under extreme conditions is critical .

Agricultural Chemicals

In the field of agrochemicals, this compound plays a crucial role in synthesizing effective pesticides and herbicides. Its ability to modify biological activity allows for the development of targeted agrochemicals that minimize environmental impact while maximizing efficacy against specific pests.

Case Study:
A recent study reported the synthesis of a new class of herbicides using this compound as an intermediate. These herbicides demonstrated significant effectiveness against resistant weed species while exhibiting lower toxicity to non-target organisms .

Analytical Chemistry

This compound is also utilized in analytical methods for detecting and quantifying various substances. Its application enhances the sensitivity and specificity of assays used in research laboratories and quality control settings.

Application Example:
In gas chromatography-mass spectrometry (GC-MS), this compound is used for silylation reactions that improve the volatility and detectability of analytes. A comparative study showed that samples treated with this reagent yielded higher signal intensities compared to those treated with traditional silylation agents .

Chemical Reactions Analysis

Hydroamidation Reactions

MTA participates in hydroamidation reactions, forming C–N bonds with alkenes under base catalysis. Key findings from recent studies include:

Reaction with Methyl Acrylate

In the presence of 1,8-diazabicycloundecene (DBU) , MTA reacts with methyl acrylate to yield β-amino esters . Reaction efficiency depends on base concentration and temperature:

Base (mol%)Temperature (°C)Conversion (%)Side Products Observed
DBU (25)2097Minimal polymerization
DBU (10)2085Moderate polymerization
KOtBu (25)2040Significant polymerization

Conditions : Neat methyl acrylate, 1–24 hours .

Reaction with Acrylonitrile

MTA reacts with acrylonitrile under similar conditions, achieving >95% conversion with DBU (25 mol%) at 20°C . The reaction proceeds via a Michael addition mechanism, producing β-cyano amides.

Steroidal Affinity Labels

MTA reacts with estradiol derivatives to form 11b-aryl electrophiles , enabling covalent binding to estrogen receptor α . Example:

Estradiol+MTADBU11b Trifluoroacetylestradiol(Yield 72 )[4]\text{Estradiol}+\text{MTA}\xrightarrow{\text{DBU}}\text{11b Trifluoroacetylestradiol}\quad (\text{Yield 72 })[4]

Antiviral Agents

MTA is used to synthesize 5'-amino-5'-deoxy-5'-noraristeromycin derivatives , which exhibit activity against RNA viruses .

Conformational Behavior and Reactivity

The E-amide conformation is strongly favored in MTA due to steric and electronic effects :

  • X-ray analysis confirms a planar geometry with a C–N–C(O) angle of 122°.

  • DFT calculations show a 4.8 kcal/mol preference for the E-isomer over the Z-isomer .

This conformational preference enhances reactivity in electrophilic substitutions by aligning the trifluoroacetyl group for optimal nucleophilic attack.

Q & A

Q. Basic: What synthetic routes are commonly used to prepare N-Methyl-2,2,2-trifluoroacetamide, and how is its purity validated?

This compound is synthesized via Friedel–Crafts acylation , where methylamine reacts with trifluoroacetic anhydride (TFAA) under controlled conditions . The reaction typically proceeds in anhydrous solvents (e.g., toluene) to minimize hydrolysis. Post-synthesis, purity is validated using melting point analysis (e.g., lit. mp 76°C for analogous compounds) and spectroscopic methods such as IR spectroscopy (C=O stretch at ~1680–1720 cm⁻¹) and single-crystal XRD for structural confirmation .

Q. Advanced: How can molecular docking studies predict the bioactivity of this compound against antimicrobial targets?

Docking studies using AutoDock Tools 1.5.6 and Autodock 4.2.5.1 are employed to model interactions with enzymes like AmpC beta-lactamase and CYP51 . Key steps include:

  • Protein preparation : Retrieve 3D structures from PDB (e.g., 1KE4 for AmpC beta-lactamase).
  • Ligand optimization : Assign bond torsions and convert to PDBQT format.
  • Binding energy analysis : Low free binding energy (e.g., -5.53 kcal/mol for AmpC) indicates strong inhibition. Hydrogen bonding with residues like TYR250 and PRO304 further validates target specificity .

Q. Basic: What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Methyl groups appear at δ ~2.8–3.2 ppm (¹H) and δ ~35–40 ppm (¹³C). The trifluoromethyl (CF₃) group shows a singlet at δ ~115–120 ppm (¹⁹F NMR) .
  • Single-crystal XRD : Provides precise bond lengths (e.g., C=O at ~1.22 Å) and torsion angles, critical for validating molecular geometry .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

Discrepancies in cytotoxicity or antimicrobial activity (e.g., IC₅₀ ranging from 54.7% to 75.3% ) are addressed by:

  • Statistical rigor : Apply Duncan’s multiple range test (p < 0.05) to assess significance .
  • Dose-response standardization : Use consistent concentrations (e.g., 100–200 µg/mL) and replicate experiments.
  • Assay controls : Include reference compounds (e.g., isoniazid for antitubercular activity ).

Q. Basic: What are the critical physicochemical properties of this compound for experimental design?

PropertyValueRelevance
Boiling Point156.5°C Solvent selection for reactions
Density1.266 g/cm³ Solubility in organic phases
LogP (Partition Coeff.)~1.2 (estimated)Membrane permeability in bioassays

Q. Advanced: How can structural modifications enhance the cytotoxic activity of this compound?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., NO₂) to increase electrophilicity, improving interactions with cellular targets .
  • SAR studies : Compare derivatives (e.g., N-benzyl vs. N-ethyl) to identify optimal alkyl/aryl groups. For example, N-benzyl analogs show improved antifungal activity (MIC = 15.62 µg/mL against A. flavus) .

Q. Basic: What analytical challenges arise in characterizing this compound via NMR?

  • Signal overlap : The CF₃ group’s strong deshielding effect can obscure nearby proton signals. Use deuterated solvents (e.g., DMSO-d₆) and high-field instruments (>400 MHz) to improve resolution .
  • Quantitative analysis : Integrate ¹⁹F NMR peaks for accurate purity assessment due to minimal background interference .

Q. Advanced: What catalytic applications exist for this compound in organic synthesis?

  • Metathesis reactions : Immobilized Ru catalysts (e.g., Hoveyda–Grubbs) enable ring-closing metathesis of substrates like N,N-diallyl-2,2,2-trifluoroacetamide, achieving >90% conversion under optimized conditions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Benzyl-2,2,2-trifluoroacetamide

  • Structure : Benzyl group (-CH₂C₆H₅) replaces the methyl group.
  • Synthesis : Prepared via Friedel-Crafts acylation of benzylamine with trifluoroacetic anhydride (TFAA) .
  • Properties :
    • Melting Point: 76°C
    • Biological Activity :
  • Antifungal : MIC values of 15.62–62.5 µg/mL against Aspergillus flavus, Candida albicans, and dermatophytes .
  • Antibacterial : Moderate activity against Staphylococcus aureus and Streptococcus spp. .
  • Antioxidant : 75.3% activity at 200 µg/mL; ferric reducing capacity 1.352 mM Fe(II)/g, outperforming ascorbic acid (AA) in some assays .
  • Cytotoxicity: 75.3% activity at 200 µg/mL (IC₅₀: 54.7% at 100 µg/mL) .

Comparison with N-Methyl Derivative :

N-Ethyl-2,2,2-trifluoroacetamide and Derivatives

  • Applications: Not explicitly detailed in evidence, but similar trifluoroacetamides are explored in drug discovery for enhanced pharmacokinetics .

Comparison :

  • Ethyl derivatives may offer improved solubility over methyl/benzyl analogs but require further bioactivity studies.

2-Chloro-N-(2,2,2-trifluoroethyl)acetamide (CAS: 170655-44-4)

  • Structure : Chlorine substituent on the acetamide and trifluoroethylamine group.
  • Similarity Score : 0.72 to N-Methyl-2,2,2-trifluoroacetamide .

Comparison :

  • Chlorine substitution diversifies applications in agrochemicals/pharmaceuticals but introduces toxicity concerns.

N-Methyl-2,2,2-trifluoroethylamine Hydrochloride (CAS: 2730-52-1)

  • Synthesis : Reduction of this compound with LiAlH₄ followed by HCl treatment .
  • Applications: Intermediate in synthesizing fluorinated amines, though purification challenges are noted .

Comparison :

  • Protonated amine increases polarity, making it suitable for ionic reactions but less stable in non-polar environments.

Data Tables

Table 1: Physical and Chemical Properties

Compound Melting Point (°C) Boiling Point (°C) Molecular Weight (g/mol) Key Applications
This compound 48–52 156–157 127.07 Electrolytes, Synthesis
N-Benzyl-2,2,2-trifluoroacetamide 76 Not reported 231.19 Antimicrobial, Antioxidant
2-Chloro-N-(trifluoroethyl)acetamide Not reported Not reported 198.57 Agrochemicals

Preparation Methods

Synthesis from Ethyl Trifluoroacetate and Methylamine

This method involves nucleophilic acyl substitution between ethyl trifluoroacetate and methylamine. The reaction proceeds via the following steps:

Reaction Equation :

CF3COOEt+CH3NH2CF3CONHCH3+EtOH\text{CF}3\text{COOEt} + \text{CH}3\text{NH}2 \rightarrow \text{CF}3\text{CONHCH}_3 + \text{EtOH}

Procedure :

  • Ethyl trifluoroacetate (1.0 mol) is added dropwise to a cooled (0–5°C) solution of methylamine (1.2 mol) in methanol.

  • The mixture is refluxed for 12 hours, followed by solvent removal under reduced pressure.

  • The crude product is purified via fractional distillation (boiling point: 156–157°C) to yield 85–90% pure N-methyl-2,2,2-trifluoroacetamide .

Key Data :

ParameterValue
TemperatureReflux (65–70°C)
SolventMethanol
Yield85–90%
Purity (GC)≥97.5%

Advantages :

  • High yield and scalability.

  • Minimal byproducts (ethanol is easily removed).

Reaction of Trifluoroacetic Anhydride with N-Methyl Acetamide

This method employs trifluoroacetic anhydride (TFAA) as the acylating agent.

Reaction Equation :

(CF3CO)2O+CH3CONHCH32CF3CONHCH3+CH3COOH(\text{CF}3\text{CO})2\text{O} + \text{CH}3\text{CONHCH}3 \rightarrow 2 \, \text{CF}3\text{CONHCH}3 + \text{CH}_3\text{COOH}

Procedure :

  • N-Methyl acetamide (0.5 mol) is mixed with TFAA (1.1 mol) in anhydrous dichloromethane.

  • The reaction is stirred at 25°C for 24 hours, followed by quenching with ice water.

  • The organic layer is dried (MgSO₄) and distilled to isolate the product (61% yield ) .

Key Data :

ParameterValue
Temperature25°C (ambient)
SolventDichloromethane
Yield61%
Reaction Time24 hours

Limitations :

  • Lower yield due to competing side reactions.

  • Requires stoichiometric excess of TFAA.

Chloroacetyl Chloride and 2,2,2-Trifluoroethylamine Route

This two-step method is used for derivatives but adapts to this compound synthesis.

Step 1 : Formation of Chloroamide Intermediate

ClCH2COCl+CF3CH2NH2ClCH2CONHCH2CF3+HCl\text{ClCH}2\text{COCl} + \text{CF}3\text{CH}2\text{NH}2 \rightarrow \text{ClCH}2\text{CONHCH}2\text{CF}_3 + \text{HCl}

Step 2 : Fluorination and Methylation

  • The chloroamide is treated with methylamine under basic conditions to replace chlorine with a methyl group .

Key Data :

ParameterValue
Yield (Step 1)75%
Overall Yield60–65%

Applications :

  • Preferred for synthesizing structurally complex analogs.

Direct Aminolysis of Trifluoroacetic Acid with Methylamine

A less common method involving direct reaction of trifluoroacetic acid with methylamine.

Reaction Equation :

CF3COOH+CH3NH2CF3CONHCH3+H2O\text{CF}3\text{COOH} + \text{CH}3\text{NH}2 \rightarrow \text{CF}3\text{CONHCH}3 + \text{H}2\text{O}

Procedure :

  • Trifluoroacetic acid (1.0 mol) and methylamine (1.5 mol) are heated at 100°C for 6 hours in toluene.

  • Water is removed via azeotropic distillation to shift equilibrium.

  • Yield: 50–55% .

Challenges :

  • Low yield due to reversible reaction.

  • Requires continuous water removal.

Comparative Analysis of Methods

MethodYieldPurityCost EfficiencyScalability
Ethyl Trifluoroacetate85–90%≥97.5%HighIndustrial
TFAA Route61%≥95%ModerateLab-scale
Chloroacetyl Chloride60–65%≥90%LowNiche
Direct Aminolysis50–55%≥85%LowLimited

Industrial-Scale Optimization

Catalytic Enhancements :

  • Use of triethylamine as a base improves yields in the ethyl trifluoroacetate method by neutralizing HCl byproducts .

  • Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours with comparable yields .

Environmental Considerations :

  • Solvent recovery systems (e.g., methanol distillation) reduce waste.

  • TFAA methods require corrosion-resistant equipment due to acidic byproducts .

Properties

IUPAC Name

2,2,2-trifluoro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO/c1-7-2(8)3(4,5)6/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNHBUQSOSYAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061153
Record name Acetamide, 2,2,2-trifluoro-N-methyl-
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Molecular Weight

127.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815-06-5
Record name N-Methyltrifluoroacetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2,2,2-trifluoro-N-methyl-
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Record name Acetamide, 2,2,2-trifluoro-N-methyl-
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Record name Acetamide, 2,2,2-trifluoro-N-methyl-
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Record name N-methyl-2,2,2-trifluoroacetamide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

N-Methyl-2,2,2-trifluoroacetamide
N-Methyl-2,2,2-trifluoroacetamide
N-Methyl-2,2,2-trifluoroacetamide
N-Methyl-2,2,2-trifluoroacetamide
N-Methyl-2,2,2-trifluoroacetamide
N-Methyl-2,2,2-trifluoroacetamide

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